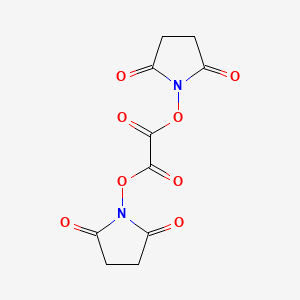

Bis(2,5-dioxopyrrolidin-1-yl) oxalate

Overview

Description

Synthesis Analysis

The synthesis of bis(2,5-dioxopyrrolidin-1-yl) oxalate involves chemical reactions that yield this compound as a product. While specific synthesis pathways for this compound are not directly mentioned in the available literature, related compounds have been synthesized through reactions involving oxalate ligands and different metal centers, indicating a potential methodology involving oxalate and suitable activating agents or conditions for the synthesis of this compound.

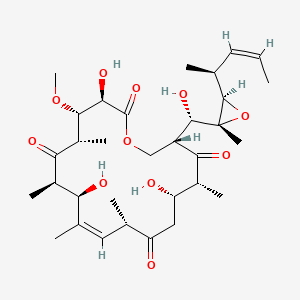

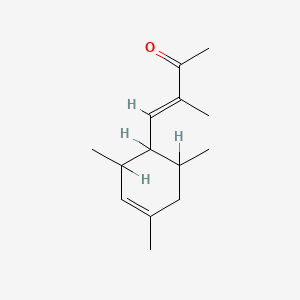

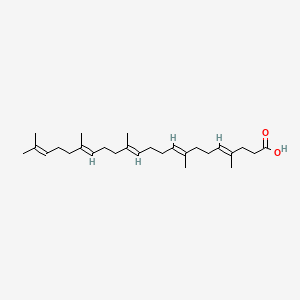

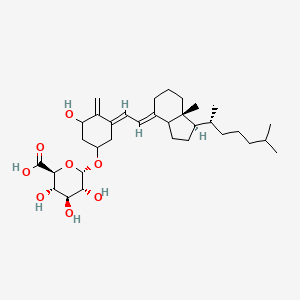

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been determined using X-ray diffraction methods, revealing complex geometries and coordination modes. For instance, structures involving oxalate ligands show diverse coordination environments around metal centers, which could suggest that this compound might also exhibit unique structural features due to its oxalate component.

Chemical Reactions and Properties

Compounds containing oxalate ligands engage in various chemical reactions, including ligand exchange and coordination with metal ions. These reactions highlight the reactivity of oxalate-containing compounds and their ability to form complex structures with metals, suggesting that this compound may also participate in similar chemical processes due to its oxalate moiety.

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystallinity, are essential for understanding its behavior in different environments. While specific data on this compound is not provided, related oxalate compounds have been characterized by their physical states, solubility in various solvents, and thermal stability, offering insights into the physical characteristics that this compound may exhibit.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity, stability, and interaction with other chemical species, are crucial for its application in various fields. The reactivity of oxalate ligands with metal ions and their role in forming stable complexes provides a basis for predicting the chemical behavior of this compound in reactions and its potential as a ligand in coordination chemistry.

References (Sources)

- For molecular structure analysis and chemical reactions: (Cao et al., 2008)

- For synthesis analysis and chemical properties: (Beattie et al., 2017)

- For physical properties analysis: (Jemai et al., 2023)

Scientific Research Applications

Polymer Chemistry

Bis(2,5-dioxopyrrolidin-1-yl) oxalate derivatives have been explored for the synthesis of conducting polymers. Sotzing et al. (1996) reported the electrochemical polymerization of derivatized bis(pyrrol-2-yl) arylenes, which form polymers with low oxidation potentials, indicating stability in their conducting form. This research contributes to the development of materials with potential applications in electronics and materials science (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, Musgrave, 1996).

Chemiluminescence Detection

This compound analogs have been utilized in chemiluminescence detection methods. Imai et al. (1987) studied bis[4-nitro-2-(3,6,9-trioxadecyloxycarbonyl)phenyl] oxalate for its application in post-column chemiluminescence detection in high-performance liquid chromatography, showcasing its stability and sensitivity for detecting fluorescent compounds, highlighting its potential in analytical chemistry applications (Imai, Matsunaga, Tsukamoto, Nishitani, 1987).

Organic Electronics

Research into oxalate compounds extends into the field of organic electronics. Wang et al. (2001) synthesized a pyridine- and oxadiazole-containing material that demonstrated improved efficiency and stability as a hole-blocking material in organic light-emitting diodes (LEDs), suggesting the potential of oxalate derivatives in enhancing the performance of optoelectronic devices (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, Howard, 2001).

Materials Science

In materials science, oxalate compounds are involved in the synthesis of novel materials. Beattie et al. (2017) reported the oxalate-templated synthesis of di-zinc macrocycles, indicating the utility of oxalate as a template in forming complexes with potential applications in catalysis, magnetic materials, and molecular recognition (Beattie, SantaLucia, White, Groysman, 2017).

Safety and Hazards

Bis(2,5-dioxopyrrolidin-1-yl) oxalate is classified as a hazard class code R36/37/38, indicating that it can cause irritation to the eyes, respiratory system, and skin . Safety instructions include avoiding all personal contact, including inhalation, and using the compound in a well-ventilated area .

Mechanism of Action

Target of Action

Bis(2,5-dioxopyrrolidin-1-yl) oxalate, also known as DSSO crosslinker, is primarily used for studying protein-protein interactions (PPIs) through crosslinking mass spectrometry (XL-MS) . Its primary targets are lysine residues in proteins .

Mode of Action

DSSO crosslinker is a homobifunctional, amine-targeting, sulfoxide-containing crosslinker . It possesses two N-hydroxysuccinimide (NHS) esters that target lysine residues in proteins . The compound forms covalent bonds with the amino groups of lysine residues, thereby crosslinking proteins that are in close proximity .

Biochemical Pathways

The crosslinking of proteins by DSSO can affect various biochemical pathways depending on the proteins involved. The crosslinked proteins can be identified by mass spectrometry, providing insights into protein-protein interactions and the structure of protein complexes .

Pharmacokinetics

It is known that dsso is membrane-permeable , which allows it to enter cells and interact with intracellular proteins. The compound’s ADME properties and their impact on bioavailability would need further investigation.

Result of Action

The crosslinking of proteins by DSSO can reveal protein-protein interactions and the structure of protein complexes . This can provide valuable information for the study of cellular processes and the development of drugs targeting specific protein interactions .

Action Environment

The action of DSSO is influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C , suggesting that it may be sensitive to temperature Additionally, the pH of the environment could potentially affect the reactivity of the NHS esters in DSSO

properties

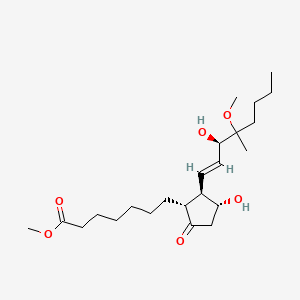

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O8/c13-5-1-2-6(14)11(5)19-9(17)10(18)20-12-7(15)3-4-8(12)16/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAHFYGHUQSIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

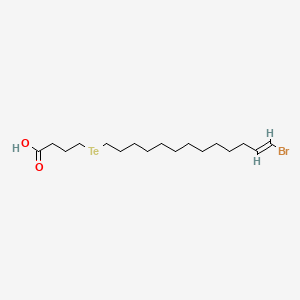

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50205907 | |

| Record name | Disuccinimidyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS] | |

| Record name | Disuccinimidyl oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

57296-03-4 | |

| Record name | Disuccinimidyl oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057296034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disuccinimidyl oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50205907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(N-succinimidyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-[3-(diethylamino)-1-phenylpropylidene]amino] N-(4-methoxyphenyl)carbamate](/img/structure/B1233658.png)

![methyl 4-[2-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]ethoxy]butanoate](/img/structure/B1233675.png)